molecular formula C23H36N2 B3968773 3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidine

3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidine

Cat. No. B3968773
M. Wt: 340.5 g/mol
InChI Key: RKMFYLNHYCBZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidine, also known as Methylphenidate or Ritalin, is a synthetic compound that belongs to the family of piperidine derivatives. It is widely used as a medication for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. In recent years, it has been studied for its potential applications in the field of scientific research.

Mechanism of Action

3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidineate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn increases the activity of the central nervous system. This increased activity has been shown to improve attention, focus, and cognitive function.
Biochemical and Physiological Effects:
3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidineate has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose into the bloodstream, which can lead to increased energy levels. In addition, it has been shown to increase the levels of certain hormones, such as cortisol and growth hormone.

Advantages and Limitations for Lab Experiments

3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidineate has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, there are also some limitations to its use. It can be difficult to control dosage and the effects can vary depending on the individual. In addition, there may be ethical concerns regarding the use of a medication in lab experiments.

Future Directions

There are a number of potential future directions for research on 3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidineate. One area of interest is its potential use in the treatment of other conditions, such as depression and anxiety. It may also be useful in studying the mechanisms of addiction and substance abuse. In addition, further research is needed to fully understand the long-term effects of 3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidineate use.

Scientific Research Applications

3-methyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidineate has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on the central nervous system, including increased dopamine and norepinephrine levels. This makes it a useful tool for studying the mechanisms of attention, motivation, and reward.

properties

IUPAC Name

3-methyl-1-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2/c1-19-6-5-15-25(18-19)23-13-16-24(17-14-23)22-11-9-21(10-12-22)20-7-3-2-4-8-20/h2-4,7-8,19,21-23H,5-6,9-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMFYLNHYCBZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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